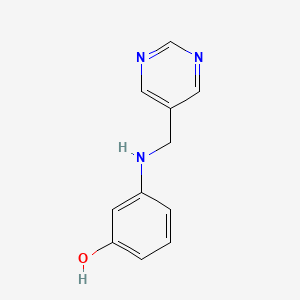

3-(Pyrimidin-5-ylmethylamino)phenol

Description

3-(Pyrimidin-5-ylmethylamino)phenol is a heterocyclic compound that features both a pyrimidine ring and a phenol group

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

3-(pyrimidin-5-ylmethylamino)phenol |

InChI |

InChI=1S/C11H11N3O/c15-11-3-1-2-10(4-11)14-7-9-5-12-8-13-6-9/h1-6,8,14-15H,7H2 |

InChI Key |

QRWMKGBINUXNFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)NCC2=CN=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (S_NAr) Approach

One of the most direct and commonly used methods to prepare 3-(Pyrimidin-5-ylmethylamino)phenol involves the nucleophilic displacement of a halogen (typically chlorine) on a halogenated pyrimidine by 3-aminophenol.

-

- A halogenated pyrimidine, such as 5-bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine, is reacted with 3-aminophenol.

- The reaction is typically carried out in acetonitrile at room temperature overnight.

- The product precipitates and can be isolated by filtration, followed by concentration and trituration with a solvent such as isopropyl ether.

- This method yields the desired this compound derivative in modest yields (~38% reported in analogous compounds).

-

- The reaction exploits the higher reactivity of the C–Cl bond in the pyrimidine ring.

- The method is mild and avoids harsh conditions or expensive catalysts.

- Chromatographic purification may be required for higher purity.

Reference Example:

This approach was used in the synthesis of 3-((5-bromo-4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenol, which is structurally related to the target compound.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed amination (Buchwald-Hartwig coupling) and Suzuki cross-coupling reactions are powerful tools for constructing C–N and C–C bonds in heterocyclic systems, including pyrimidines.

-

- Protected pyrimidines can be aminated by reacting with amines such as benzylamine or 3-aminophenol derivatives.

- Typical conditions involve heating in solvents like n-butanol or dioxane at 100–140 °C with a base such as N,N-diisopropylethylamine.

- After reaction, the mixture is worked up by extraction and purified by silica-gel chromatography.

-

- Aminated pyrimidines can be further functionalized by Suzuki coupling with aryl boronic acids or pinacol esters.

- The reaction uses PdCl_2(dppf) as the catalyst, potassium carbonate as the base, in degassed 1,4-dioxane/water mixtures at 60–80 °C.

- Workup involves extraction, washing, drying, and chromatographic purification.

Application to Target Compound:

- While these methods are more commonly applied to pyrrolopyrimidines, the general procedures can be adapted for the synthesis of this compound analogs.

Reference Example:

General procedures for amination and Suzuki coupling of pyrrolopyrimidines are described in detail by recent medicinal chemistry literature.

Reductive Amination and Palladium-Catalyzed Coupling for Related Compounds

-

- Aminomethylation of phenols can be achieved via reductive amination of aldehydes with amines.

- For example, 3-aminomethyl derivatives can be prepared by reacting aminomethylated piperidines with nitroanilines, followed by reduction and palladium-catalyzed cross-coupling.

Palladium-Catalyzed Buchwald-Hartwig Coupling:

- This method is used to couple amino groups with chloro-substituted pyrimidines to form C–N bonds efficiently.

- It involves Pd catalysts, ligands like BINAP, and bases such as cesium carbonate.

-

- These methods, while more complex, are useful for preparing chiral or functionalized analogs of pyrimidinyl-substituted phenols.

Reference Example:

Such synthetic routes have been reported for pyrazolopyrimidine derivatives but can be adapted for pyrimidine-containing phenol compounds.

Summary Table of Preparation Methods

Research Results and Observations

- The S_NAr method provides a straightforward route to this compound derivatives with moderate yields and relatively mild conditions, suitable for scale-up with proper purification.

- Palladium-catalyzed methods offer higher selectivity and functional group tolerance, allowing the synthesis of more complex analogs but require expensive catalysts and inert conditions.

- The choice of method depends on the desired substitution pattern, scale, and purity requirements.

- No direct preparation method exclusively for this compound was found in isolation; however, the described methods for closely related compounds are directly applicable with minor modifications.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-5-ylmethylamino)phenol undergoes various chemical reactions, including:

Oxidation: Phenols can be oxidized to quinones using reagents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

3-(Pyrimidin-5-ylmethylamino)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-5-ylmethylamino)phenol involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis. Additionally, its potential biological activities make it a promising candidate for further research in medicinal chemistry and other fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.